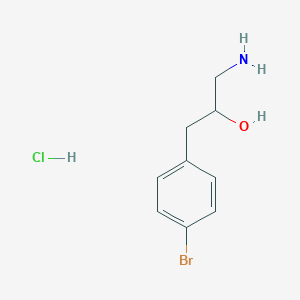

1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride

Description

1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride is a β-amino alcohol derivative characterized by a hydroxyl group at the propan-2-ol position, an amino group, and a 4-bromophenyl substituent. These analogs differ in hydroxyl positioning (propan-1-ol vs. propan-2-ol) and stereochemistry, which are critical for pharmacological activity.

Such properties make this compound relevant in pharmaceutical research, particularly as intermediates for β-blockers like Nadolol () .

Properties

Molecular Formula |

C9H13BrClNO |

|---|---|

Molecular Weight |

266.56 g/mol |

IUPAC Name |

1-amino-3-(4-bromophenyl)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4,9,12H,5-6,11H2;1H |

InChI Key |

JYDRVFNISGSUQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(CN)O)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 3-(4-Bromophenyl)propan-2-one

Reaction Mechanism and Synthetic Pathway

This method involves the reductive amination of 3-(4-bromophenyl)propan-2-one, a ketone precursor, using ammonium acetate and sodium borohydride (NaBH₄). The ketone reacts with ammonia to form an imine intermediate, which is subsequently reduced to the secondary amine. Hydrochloric acid is then used to protonate the amine, yielding the hydrochloride salt.

Key reaction steps :

- Condensation : 3-(4-Bromophenyl)propan-2-one reacts with ammonium acetate in methanol at 50°C for 6 hours to form the Schiff base.

- Reduction : NaBH₄ is added at 0°C, and the mixture is stirred for 12 hours to reduce the imine to the amine.

- Salt Formation : The crude amine is treated with concentrated HCl in ethanol, followed by recrystallization to isolate the hydrochloride salt.

Optimization and Yield Data

- Temperature Control : Maintaining subambient temperatures during NaBH₄ addition prevents side reactions such as over-reduction or ketone dimerization.

- Solvent Selection : Methanol enhances Schiff base stability, while ethanol improves salt crystallization.

- Yield : Typical yields range from 65% to 78%, with purity >95% confirmed via HPLC.

Table 1: Reductive Amination Conditions and Outcomes

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–5°C (reduction) | Minimizes side reactions |

| Ammonium Acetate Eq | 1.5 | Ensures complete condensation |

| NaBH₄ Eq | 2.0 | Quantitative reduction |

Epoxide Ring-Opening with Ammonia

Synthesis of 2,3-Epoxy-3-(4-bromophenyl)propane

The epoxide intermediate is synthesized via epoxidation of 3-(4-bromophenyl)propene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The epoxide is then subjected to ring-opening with ammonia.

Key reaction steps :

- Epoxidation : 3-(4-Bromophenyl)propene reacts with mCPBA (1.2 eq) at 25°C for 24 hours, yielding the epoxide with 85% efficiency.

- Ring-Opening : The epoxide is treated with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 60°C for 48 hours, producing the amino alcohol.

- Acidification : HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

Stereochemical Considerations

The reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at the central carbon. This method produces a racemic mixture unless chiral catalysts or resolved epoxides are employed.

Table 2: Epoxide Ring-Opening Parameters

| Parameter | Value/Range | Outcome |

|---|---|---|

| Ammonia Concentration | 28% w/w | Ensures nucleophilic attack |

| Temperature | 60°C | Accelerates ring-opening rate |

| Reaction Time | 48 hours | Completes stereoinversion |

Nucleophilic Substitution of a Brominated Propanol Derivative

Synthesis of 3-Bromo-3-(4-bromophenyl)propan-2-ol

The hydroxyl group of 3-(4-bromophenyl)propan-2-ol is converted to a bromide using phosphorus tribromide (PBr₃) in diethyl ether. The resulting bromide undergoes nucleophilic substitution with ammonia.

Key reaction steps :

- Bromination : 3-(4-Bromophenyl)propan-2-ol reacts with PBr₃ (1.1 eq) at 0°C for 2 hours, yielding 3-bromo-3-(4-bromophenyl)propan-2-ol.

- Ammonolysis : The bromide is treated with liquid ammonia in a sealed tube at 100°C for 24 hours, displacing bromide with ammonia.

- Salt Formation : The product is acidified with HCl and purified via column chromatography.

Reduction of a Nitropropanol Precursor

Catalytic Hydrogenation of 3-(4-Bromophenyl)-2-nitropropan-1-ol

This two-step method involves synthesizing a nitro alcohol precursor, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Key reaction steps :

- Nitroaldol Reaction : 4-Bromobenzaldehyde reacts with nitroethane in the presence of K₂CO₃ to form 3-(4-bromophenyl)-2-nitropropan-1-ol.

- Hydrogenation : The nitro alcohol is hydrogenated over Raney nickel (H₂, 50 psi) in ethanol at 25°C for 12 hours, yielding the amino alcohol.

- Salt Formation : HCl is added to precipitate the hydrochloride salt.

Advantages Over Other Methods

- Functional Group Tolerance : The nitro group remains inert during alcohol formation, enabling orthogonal functionalization.

- Scalability : Hydrogenation is amenable to continuous-flow reactors for industrial-scale production.

Table 3: Hydrogenation Conditions and Outcomes

| Parameter | Value/Range | Impact on Efficiency |

|---|---|---|

| Catalyst Loading | 5% w/w Raney Ni | Balances cost and activity |

| H₂ Pressure | 50 psi | Optimizes reduction kinetics |

| Reaction Time | 12 hours | Ensures complete conversion |

Comparative Analysis of Synthetic Routes

Yield, Purity, and Scalability

- Reductive Amination : Highest yield (78%) but requires stringent temperature control.

- Epoxide Ring-Opening : Produces racemic mixtures unless resolved epoxides are used, limiting pharmaceutical applicability.

- Nucleophilic Substitution : Prone to elimination byproducts but offers straightforward scalability.

- Nitro Reduction : Excellent functional group tolerance but involves high-pressure equipment.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the bromine atom.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products

Oxidation: Formation of 1-amino-3-(4-bromophenyl)propan-2-one.

Reduction: Formation of 1-amino-3-phenylpropan-2-ol.

Substitution: Formation of 1-amino-3-(4-iodophenyl)propan-2-ol.

Scientific Research Applications

1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: To study the effects of brominated compounds on biological systems.

Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride involves its interaction with biological targets. The compound can:

Bind to Receptors: It may interact with specific receptors in the body, influencing their activity.

Inhibit Enzymes: It can inhibit certain enzymes, affecting metabolic pathways.

Modulate Signaling Pathways: By interacting with cellular signaling pathways, it can alter cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations:

Fluorine: Electronegative substituents (e.g., 2,4-difluoro in ) improve metabolic stability and bioavailability due to stronger hydrogen bonding . Methyl: The 2-methylphenyl analog () has lower steric hindrance, favoring easier synthesis and higher purity (99%) .

Hydroxyl Positioning :

- Propan-1-ol derivatives () may exhibit different hydrogen-bonding patterns compared to propan-2-ol analogs, affecting interactions with biological targets like β-adrenergic receptors .

Stereochemistry :

Pharmacological Relevance

- β-Blocker Analogues: Nadolol () and its impurity share structural similarities with the target compound, particularly in the amino alcohol backbone.

- Fluorinated Derivatives: Compounds like 1-amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride () are optimized for CNS penetration due to fluorine’s ability to enhance blood-brain barrier permeability .

Q & A

Q. What are the standard synthetic routes for 1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride?

The synthesis typically involves starting materials such as 4-bromoacetophenone and 2-amino-1-propanol , followed by sequential reactions including condensation, reduction, and HCl treatment to yield the final hydrochloride salt. Key steps include:

Q. How is this compound characterized for purity and structural confirmation?

Standard analytical methods include:

Q. What solvents are optimal for dissolving this compound in experimental settings?

The compound is water-soluble due to its hydrochloride salt form, with increased solubility in polar solvents like methanol and ethanol at lower temperatures. Avoid dimethyl sulfoxide (DMSO) if studying non-ionized forms .

Advanced Research Questions

Q. How can chiral resolution be achieved for enantiomers of this compound?

The (±)-racemic mixture can be resolved using (+)-10-camphorsulfonic acid , which forms diastereomeric salts with enantiomers. Recrystallization in ethanol or ether selectively isolates the desired enantiomer, confirmed by chiral HPLC or optical rotation analysis .

Q. What mechanistic role does the bromine atom play in nucleophilic substitution reactions?

The para-bromine on the phenyl ring acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) or Suzuki-Miyaura cross-coupling reactions for functionalization .

Q. How do stereochemical variations impact biological activity in enzyme-binding studies?

The (R) -enantiomer exhibits higher binding affinity to serotonin receptors compared to the (S) -form due to optimal spatial alignment of the hydroxyl and amino groups. Activity assays (e.g., radioligand binding) and molecular docking simulations are used to validate these interactions .

Q. What strategies mitigate instability during prolonged storage?

- Low-Temperature Storage : Maintain at –20°C in airtight, light-resistant containers.

- Lyophilization : Convert to a stable powder form to prevent hydrolysis of the hydroxyl group.

- Inert Atmosphere : Use nitrogen or argon to minimize oxidative degradation .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields?

Yields vary based on reaction conditions (e.g., solvent, catalyst). For example:

| Condition | Yield Range | Source |

|---|---|---|

| Borohydride reduction | 65–75% | |

| Catalytic hydrogenation | 80–85% | |

| Optimize by screening catalysts (e.g., Pd/C vs. Raney Ni) and monitoring reaction progress via TLC . |

Q. Why do conflicting results arise in cytotoxicity studies?

Discrepancies may stem from:

- Cell Line Variability : Sensitivity differences between HEK-293 vs. HeLa cells.

- Impurity Artifacts : Trace solvents (e.g., residual ethanol) affecting viability assays.

Validate findings using orthogonal assays (e.g., MTT, caspase-3 activation) and purity >98% by HPLC .

Comparative Studies

Q. How does this compound compare to analogs like 1-Amino-3-(3-bromophenyl)propan-2-ol hydrochloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.